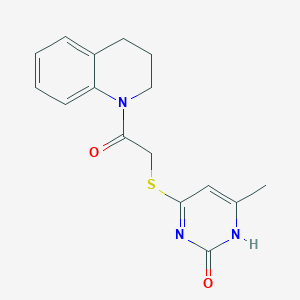

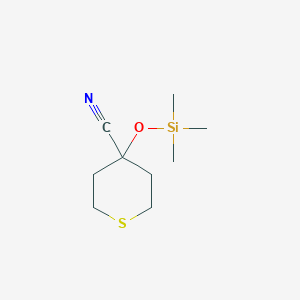

![molecular formula C22H27N7O2 B2939812 1-cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 1005293-23-1](/img/structure/B2939812.png)

1-cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of ciprofloxacin, a potent and widely used antibiotic from the fluoroquinolone family . It is a synthetic antimicrobial agent that has been modified at the C-7 position of the piperazine ring .

Aplicaciones Científicas De Investigación

Preclinical Evaluation for Imaging : Compounds structurally similar to the one mentioned have been developed for mapping cerebral adenosine A2A receptors with PET imaging. For example, 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine was synthesized and showed favorable brain kinetics, suggesting potential for cerebral imaging applications (Zhou et al., 2014).

Potential Antihypertensive Agents : A series of 1,2,4-triazolol[1,5-alpha]pyrimidines with structural similarities were prepared and evaluated for antihypertensive activity, with some compounds showing promising results. This suggests potential research avenues for related compounds in the development of antihypertensive medications (Bayomi et al., 1999).

Adenosine A2a Receptor Antagonism : Metabolites of related compounds, such as Preladenant, have been explored as adenosine A2a receptor antagonists. This indicates a potential application in treating disorders associated with this receptor, such as Parkinson’s disease (Rosse, 2013).

Comparison of Core Heterocycles for Antagonism : The efficacy of different heterocyclic cores, including triazolo[1,5-c]pyrimidine, in adenosine A2a receptor antagonism has been compared, suggesting the importance of core structure in the development of therapeutics for Parkinson's disease (Vu et al., 2004).

Impact on Adenosine Receptor Affinity : The incorporation of arylalkylamino- and piperazino- moieties on the pyrimidine core has been shown to affect the affinity and selectivity profiles for adenosine A1 and A2A receptors, suggesting potential for nuanced drug design targeting these receptors (Squarcialupi et al., 2017).

Mecanismo De Acción

Target of Action

The compound contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazole compounds are known to bind to a variety of enzymes and receptors in biological systems, showing versatile biological activities .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Given the broad range of activities associated with triazole derivatives, it’s likely that multiple pathways could be involved .

Result of Action

Based on the activities of other triazole derivatives, it could potentially have a wide range of effects depending on the specific targets it interacts with .

Propiedades

IUPAC Name |

cyclohexyl-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2/c1-31-18-9-5-8-17(14-18)29-21-19(25-26-29)20(23-15-24-21)27-10-12-28(13-11-27)22(30)16-6-3-2-4-7-16/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGOPMOTQVLCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCCC5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2939730.png)

![6-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-9-methyl-9H-purine](/img/structure/B2939731.png)

![N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2939741.png)

![2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2939742.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2939747.png)

![N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2939748.png)

![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2939750.png)

![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)